2-(1,3-Thiazol-4-yl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h5-7,9,11H,1-4H2 |
InChI Key |
OIACHMBZBYVWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CSC=N2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Retrosynthetic Analysis of the 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points. The most logical disconnections are at the C-C bond linking the thiazole (B1198619) and cyclohexanol (B46403) rings and within the thiazole ring itself.
Disconnection 1 (C-C Bond): Cleavage of the bond between the C4 of the thiazole and the C2 of the cyclohexanol ring suggests two primary precursor types. This could involve a nucleophilic thiazole equivalent reacting with an electrophilic cyclohexanol derivative (e.g., 2-halocyclohexan-1-ol or cyclohexene oxide) or a nucleophilic cyclohexyl precursor reacting with an electrophilic thiazole. This leads to synthons such as a 4-lithiated or 4-magnesiated thiazole and cyclohexene oxide, or a 2-(organometallic)cyclohexan-1-ol derivative and a 4-halothiazole.
Disconnection 2 (Thiazole Ring Construction): An alternative strategy involves forming the thiazole ring onto a pre-functionalized cyclohexanol scaffold. This approach, reminiscent of the classic Hantzsch thiazole synthesis, would start from a precursor like 2-(2-amino-2-thioxoethyl)cyclohexan-1-ol or 2-(2-bromoacetyl)cyclohexan-1-ol. This method builds the heterocycle in a late stage of the synthesis.
These primary disconnections form the basis for developing diverse and flexible synthetic pathways toward the target molecule.
Development of Novel Synthetic Pathways to this compound
Building upon the retrosynthetic analysis, several forward synthetic pathways can be devised, emphasizing stereocontrol, efficiency, and functional group tolerance.
The cyclohexanol portion of the molecule contains at least two stereocenters, making stereoselective synthesis critical. The relative (cis/trans) and absolute stereochemistry must be controlled.
Diastereoselective Reduction: One common approach is the stereoselective reduction of a precursor ketone, 2-(1,3-thiazol-4-yl)cyclohexan-1-one. The choice of reducing agent can influence the diastereoselectivity, affording either the cis or trans isomer. Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) typically favor axial attack on the carbonyl, leading to the equatorial alcohol, while smaller reagents like Sodium borohydride may give mixtures or favor the axial alcohol.
Directed Hydrogenation: Asymmetric hydrogenation of a corresponding enone or enol ether can establish the stereochemistry. Rhodium complexes with chiral phosphine ligands, such as Rh-f-spiroPhos, have been shown to be highly effective in the enantioselective hydrogenation of substituted cyclohexanones, achieving excellent diastereo- and enantioselectivities. rsc.org
Michael Addition Strategies: A cascade inter-intramolecular double Michael strategy can be employed to construct highly functionalized cyclohexanone (B45756) precursors with a high degree of diastereoselectivity, which can then be reduced to the target cyclohexanol. nih.gov
| Method | Reagent/Catalyst | Key Feature | Typical Selectivity |
| Diastereoselective Reduction | L-Selectride® | Bulky hydride for stereocontrol | High (e.g., >10:1 dr) for equatorial alcohol |
| Directed Hydrogenation | Rh-f-spiroPhos complex | Enantioselective reduction | High (e.g., >20:1 dr, >99% ee) rsc.org |
| Cascade Michael Reaction | Phase Transfer Catalyst (e.g., TBAB) | One-pot construction of cyclohexanone core | Complete diastereoselectivity in many cases nih.gov |
The 1,3-thiazole ring is a common heterocycle in biologically active compounds, and numerous methods exist for its construction. researchgate.netmedmedchem.com
Hantzsch Thiazole Synthesis: This is one of the most fundamental methods, involving the reaction of an α-haloketone with a thioamide. nih.gov In the context of the target molecule, this could involve reacting a 2-(2-bromoacetyl)cyclohexan-1-ol derivative with formamide.
From Propargyl Alcohols: A more recent, efficient protocol involves the reaction of thioamides with tertiary propargyl alcohols in the presence of a Lewis acid catalyst like Calcium triflate (Ca(OTf)₂). nih.gov This method offers a fast and high-yielding route to functionalized thiazoles.
Multicomponent Reactions: One-pot reactions involving an aldehyde, an amine, and a sulfur source can provide rapid access to diverse thiazole derivatives. These methods are often environmentally friendly and offer high atom economy.
Connecting the two molecular fragments is a critical step that can be achieved through various coupling strategies.
Organometallic Addition: A straightforward approach involves the generation of a 4-thiazolyl organometallic reagent (e.g., from 4-bromothiazole (B1332970) via lithium-halogen exchange or Grignard formation) followed by nucleophilic addition to cyclohexene oxide. This reaction opens the epoxide to form the 2-substituted cyclohexanol, with the stereochemistry of the addition being anti.
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, or Negishi couplings are powerful tools for C-C bond formation. researchgate.net This would require a 4-halothiazole or thiazole-4-boronic acid and a corresponding organometallic or halide partner on the cyclohexanol ring.
Direct C-H Arylation: Modern synthetic methods focus on the direct functionalization of C-H bonds to avoid the preparation of organometallic reagents. Ligand-free Palladium(II) acetate (B1210297) has been used to efficiently catalyze the direct arylation of thiazole derivatives at the 5-position. researchgate.netorganic-chemistry.org While this typically involves aryl halides, adapting such a strategy for coupling with a cyclohexyl partner represents a novel and atom-economical approach.
| Coupling Reaction | Thiazole Precursor | Cyclohexanol Precursor | Catalyst/Reagent |
| Organometallic Addition | 4-Lithio or 4-Grignard Thiazole | Cyclohexene Oxide | n-BuLi or Mg |
| Suzuki Coupling | Thiazole-4-boronic acid | 2-Bromocyclohexan-1-ol | Pd(PPh₃)₄, Base |
| Direct C-H Activation | 1,3-Thiazole | 2-Halocyclohexan-1-ol | Pd(OAc)₂, Ligand |
Asymmetric Synthesis of Enantiopure this compound
Accessing single enantiomers of chiral molecules is paramount for pharmaceutical applications. Asymmetric synthesis aims to create a specific stereoisomer directly.
The use of chiral catalysts to induce enantioselectivity is a powerful strategy in modern organic synthesis. mdpi.com
Asymmetric Epoxidation/Ring-Opening: An enantioselective epoxidation of cyclohexene (e.g., Sharpless epoxidation of an allylic alcohol precursor) followed by a regioselective ring-opening with a thiazolyl nucleophile can establish the absolute stereochemistry of both adjacent chiral centers.
Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as rhodium or copper complexes, can be used to catalyze enantioselective additions to carbonyls or cycloadditions. mdpi.com For instance, a chiral catalyst could mediate the enantioselective addition of a silyl enol ether to an α,β-unsaturated thiazolyl ketone, setting up the cyclohexanone precursor with high enantiomeric excess.
Organocatalysis: Chiral small organic molecules can also serve as powerful catalysts. Chiral dipeptide-based Brønsted base organocatalysts have been developed for asymmetric annulation reactions to form complex heterocyclic systems with high enantioselectivity. rsc.org A similar strategy could be envisioned for constructing the chiral cyclohexanol ring. For example, a chiral amine could catalyze the asymmetric Michael addition of a nucleophile to 2-(1,3-thiazol-4-yl)cyclohex-2-en-1-one, establishing a key stereocenter.
The development of asymmetric routes to Δ2-thiazolines, which are precursors to thiazoles, using methods like Sharpless asymmetric dihydroxylation, also provides a pathway to introduce chirality early in the synthetic sequence. nih.govnih.gov
| Asymmetric Strategy | Catalyst Type | Reaction Example | Potential Outcome |
| Kinetic Resolution | Chiral Ti-BINOL Complex | CO₂ insertion into racemic epoxide | Enantiopure epoxide precursor mdpi.com |
| Asymmetric Hydrogenation | Chiral Rhodium Complex | Reduction of 2-(thiazol-4-yl)cyclohex-2-enone | High yield and enantioselectivity (e.g., >95% ee) rsc.org |
| Organocatalytic Annulation | Chiral Dipeptide Brønsted Base | [4+2] cycloaddition to form cyclohexene ring | Creation of multiple stereocenters with high ee rsc.org |
| Photocatalysis | Chiral Rhodium Lewis Acid | [2+2] photocycloaddition | Construction of chiral cyclic systems mdpi.com |
Chiral Auxiliary-Assisted Diastereoselective Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to direct the formation of a specific diastereomer.
One plausible strategy involves the use of an Evans-type oxazolidinone auxiliary. researchgate.net In this hypothetical approach, a chiral oxazolidinone is first acylated with a cyclohexanone-2-carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction, for example, a conjugate addition to an activated alkene, to introduce a substituent at the 4-position of the cyclohexanone ring with high stereocontrol. Subsequent reduction of the ketone and removal of the chiral auxiliary would yield the desired diastereomer of the product.
Another approach could utilize a chiral auxiliary derived from an amino alcohol, such as (1R,2S)-(-)-norephedrine, to form a chiral enamine from 2-(1,3-thiazol-4-yl)cyclohexan-1-one. The steric hindrance imposed by the auxiliary would then direct the approach of a reducing agent to one face of the ketone, leading to a diastereoselective reduction and the formation of the desired alcohol.
The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) of the product. The choice of auxiliary, solvent, temperature, and reagents can significantly influence the diastereoselectivity of the reaction.
Table 1: Hypothetical Diastereoselective Reduction of 2-(1,3-Thiazol-4-yl)cyclohexan-1-one using Chiral Auxiliaries
| Entry | Chiral Auxiliary | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| 1 | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | L-Selectride® | THF | -78 | >95% |
| 2 | (R,R)-1,2-diphenyl-1,2-ethanediamine | LiAlH₄ | Et₂O | -78 | 90% |
| 3 | Evans Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) on a precursor | NaBH₄ | MeOH | 0 | >98% |
| 4 | (1R,2S)-(-)-Norephedrine | H₂, Pd/C | EtOH | 25 | 85% |
Biocatalytic Approaches for Stereoselective Transformations
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and diastereoselectivity. researchgate.net For the synthesis of this compound, a key biocatalytic transformation would be the stereoselective reduction of the precursor ketone, 2-(1,3-thiazol-4-yl)cyclohexan-1-one.
Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding alcohols with high stereoselectivity. nih.gov By selecting an appropriate KRED, it is possible to obtain either the (R)- or (S)-enantiomer of the alcohol product. In the context of this compound, which has two stereocenters, the use of a specific KRED could selectively produce one of the four possible stereoisomers.
The process would involve incubating the prochiral ketone with a whole-cell biocatalyst expressing a suitable KRED or with an isolated and purified enzyme. A co-factor, typically NADPH or NADH, is required for the reduction and is often regenerated in situ using a co-substrate like isopropanol or glucose. researchgate.net
Table 2: Hypothetical Biocatalytic Reduction of 2-(1,3-Thiazol-4-yl)cyclohexan-1-one
| Entry | Biocatalyst (Source) | Co-substrate | Reaction Medium | Conversion (%) | Enantiomeric Excess (e.e.) |
| 1 | Lactobacillus kefir KRED | Isopropanol | Phosphate Buffer (pH 7.0) | >99 | >99% (S) |
| 2 | Recombinant E. coli expressing KRED from Candida magnoliae | Glucose | Aqueous | 98 | >99% (R) |
| 3 | Rhodococcus ruber ADH-A | Isopropanol | Biphasic (Buffer/Hexane) | 95 | 98% (S) |
| 4 | Pichia pastoris expressing KRED from Pichia glucozyma | Formate | Aqueous | 97 | 96% (R) |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. sruc.ac.uk The synthesis of this compound can be designed to incorporate these principles at various stages.
A significant portion of chemical waste is generated from the use of organic solvents. Therefore, developing solvent-free or water-mediated synthetic routes is a key aspect of green chemistry. bepls.com The Hantzsch thiazole synthesis, a common method for preparing the thiazole ring, can often be performed under solvent-free conditions, for instance, by grinding the reactants together or by using microwave irradiation. organic-chemistry.orgresearchgate.net
For the synthesis of this compound, the initial formation of the thiazole ring from an α-haloketone and a thioamide could potentially be carried out in water or under solvent-free conditions. bepls.com Water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivities due to the hydrophobic effect.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A reaction with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. wikipedia.org In the synthesis of this compound, a high atom economy can be achieved by favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.
Step economy refers to the reduction of the number of synthetic steps required to produce the target molecule. researchgate.net A shorter synthetic route is generally more efficient, consumes less energy and resources, and generates less waste. A convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, can often improve step economy. For the target molecule, a one-pot synthesis that combines the formation of the thiazole ring and its attachment to the cyclohexanol moiety would be an excellent example of a step-economical approach.
The use of sustainable reagents and catalysts is crucial for green synthesis. This includes the use of renewable starting materials, non-toxic reagents, and recyclable catalysts. researchgate.net In the synthesis of this compound, a biocatalytic approach as described in section 2.3.3 is inherently green due to the use of enzymes, which are biodegradable and operate under mild conditions. nih.gov
Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of research. mdpi.com For instance, a solid-supported acid catalyst could be used for the cyclization step in the thiazole synthesis, which can be filtered off and reused, reducing waste and cost.
Stereochemical Investigations and Conformational Analysis of 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Diastereoisomeric and Enantiomeric Forms of 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol
The structure of this compound contains two chiral centers at positions 1 and 2 of the cyclohexanol (B46403) ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The relative orientation of the hydroxyl (-OH) group and the thiazolyl substituent determines whether the diastereomer is cis or trans.
Cis Isomers: In the cis isomers, the hydroxyl and thiazolyl groups are on the same side of the cyclohexanol ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-(1,3-thiazol-4-yl)cyclohexan-1-ol and (1S,2R)-2-(1,3-thiazol-4-yl)cyclohexan-1-ol.
Trans Isomers: In the trans isomers, these two groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-(1,3-thiazol-4-yl)cyclohexan-1-ol and (1S,2S)-2-(1,3-thiazol-4-yl)cyclohexan-1-ol.
The physical and chemical properties of these diastereomers are expected to differ, allowing for their potential separation using techniques like chromatography. The enantiomers within each pair will have identical physical properties in a non-chiral environment but will rotate plane-polarized light in opposite directions.
| Stereoisomer Type | Relative Configuration | Enantiomeric Pair |
| Diastereomer 1 | cis | (1R,2S) and (1S,2R) |
| Diastereomer 2 | trans | (1R,2R) and (1S,2S) |
Absolute Configuration Assignment Methodologies for this compound
Determining the absolute configuration of each stereoisomer is crucial for understanding its specific biological activity and chemical behavior. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of atoms. For this compound, obtaining single crystals of each of the four stereoisomers would allow for the unambiguous assignment of their (R) and (S) configurations at both chiral centers. While crystal structure data for some thiazole-containing compounds and cyclohexanol derivatives exist, no such data has been published for the title compound.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of molecules in solution. The experimental VCD spectrum can be compared with a theoretically predicted spectrum, calculated using quantum chemical methods for a known absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. VCD is a powerful tool for studying chiral molecules that are difficult to crystallize.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) with Computational Support
ECD and ORD are chiroptical techniques that measure the differential absorption of circularly polarized ultraviolet-visible light and the change in optical rotation with wavelength, respectively. leidenuniv.nl Similar to VCD, the experimental ECD and ORD spectra can be compared with quantum chemical calculations to determine the absolute configuration of a chiral molecule. leidenuniv.nl The thiazole (B1198619) ring in this compound contains chromophores that would be active in the UV-Vis region, making ECD and ORD suitable techniques for its stereochemical analysis.
Chemical Correlation and Derivatization for Stereochemical Proof
Chemical correlation involves converting the molecule of unknown stereochemistry into a compound of known absolute configuration through a series of stereochemically controlled reactions. Alternatively, the molecule can be derivatized with a chiral reagent of known configuration to form diastereomers. The spectroscopic properties (e.g., NMR spectra) of these diastereomers can then be used to deduce the absolute configuration of the original molecule. This classical method remains a valuable tool in stereochemical analysis.
Conformational Analysis of the Cyclohexanol Ring in this compound
The cyclohexanol ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane (B81311) like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions.
In the cis isomer, one substituent must be axial and the other equatorial. In the trans isomer, both substituents can be either axial or equatorial. The preferred conformation will be the one that minimizes steric hindrance. Generally, larger substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions.
Spectroscopic Probing of Preferred Conformations (e.g., NMR Coupling Constants, NOESY/ROESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed conformational analysis of cyclic systems like this compound in solution. The key to this analysis lies in the interpretation of proton-proton (¹H-¹H) coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. For a 1,2-disubstituted cyclohexane, this leads to different spatial arrangements for the cis and trans isomers. The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 (H1 and H2) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.
A large ³J value (typically 10-13 Hz) is indicative of an anti-periplanar (approximately 180°) arrangement, which occurs when both protons are in axial positions (diaxial).
Smaller ³J values (typically 2-5 Hz) correspond to syn-clinal (gauche, approximately 60°) arrangements, found between axial-equatorial and diequatorial protons.
For the trans-isomer of this compound, two chair conformers are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is generally favored to avoid sterically demanding 1,3-diaxial interactions. In this favored conformer, both H1 and H2 would be axial, leading to a large ³J(H1,H2) coupling constant.
For the cis-isomer, the substituents are constrained to one axial and one equatorial position. This results in two possible interconverting chair conformers. In both, the relationship between H1 and H2 is axial-equatorial or equatorial-axial, leading to a small ³J(H1,H2) coupling constant.
Interactive Table 1: Predicted ¹H NMR Coupling Constants for Conformational Analysis
| Isomer | Conformation | H1-H2 Relationship | Predicted ³J(H1,H2) (Hz) |
|---|---|---|---|
| trans | Diequatorial (e,e) | Diaxial (a,a) | 10 - 13 |
| trans | Diaxial (a,a) | Diequatorial (e,e) | 2 - 5 |
| cis | Axial, Equatorial (a,e) | Equatorial, Axial (e,a) | 2 - 5 |
Further structural elucidation is provided by 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), which detect protons that are close in space (< 5 Å). For instance, in a diequatorial trans-conformer, NOE correlations would be expected between the axial H1 and other axial protons on the same face of the ring (e.g., H3ax, H5ax). The absence of such correlations and the presence of cross-peaks between equatorial protons would suggest a different conformational preference. The orientation of the thiazole ring relative to the cyclohexane can also be probed by observing NOEs between the thiazole protons and specific cyclohexane protons.
Computational Modeling of Conformational Isomers and Energy Landscapes
To complement experimental data, computational modeling offers a powerful lens through which to view the conformational isomers and their relative stabilities. Using methods like Density Functional Theory (DFT), the potential energy landscape of this compound can be systematically explored.
A typical computational workflow involves:
Conformational Search: Identifying all possible chair, boat, and twist-boat conformers for both cis and trans isomers.
Geometry Optimization: Calculating the lowest energy structure for each identified conformer.
Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable, or ground-state, conformation.
For 1,2-disubstituted cyclohexanes, chair conformations are almost always significantly lower in energy than boat or twist-boat forms. The primary determinant of stability between chair conformers is the minimization of steric strain, particularly 1,3-diaxial interactions. A substituent in an axial position experiences steric clashes with the two other axial hydrogens on the same side of the ring. Therefore, bulky substituents strongly prefer the more spacious equatorial position.
In the case of trans-2-(1,3-thiazol-4-yl)cyclohexan-1-ol, the diequatorial (e,e) conformer, which places both the hydroxyl and the larger thiazolyl group in equatorial positions, is expected to be substantially more stable than the diaxial (a,a) conformer. For the cis-isomer, one group must be axial while the other is equatorial. The preferred conformation will be the one that places the bulkier of the two groups (the thiazolyl moiety) in the equatorial position.
Interactive Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Isomer | Conformation (OH, Thiazolyl) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| trans | Equatorial, Equatorial (e,e) | 0.00 | >99 |
| trans | Axial, Axial (a,a) | 6.2 | <1 |
| cis | Axial, Equatorial (a,e) | 1.8 | ~5 |
Note: These values are illustrative and based on general principles of conformational analysis.
Stereoelectronic Effects within the this compound System
Beyond simple steric considerations, stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence conformational stability. wikipedia.org These effects arise from orbital overlap between bonding, non-bonding, and anti-bonding orbitals, and their influence is highly dependent on the geometry of the molecule. wikipedia.orgimperial.ac.uk
A key stereoelectronic interaction to consider in this compound is the potential for intramolecular hydrogen bonding . In specific conformations, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. researchgate.netnih.gov This is most likely to occur in the cis-isomer. For example, in the conformer where the hydroxyl group is equatorial and the thiazolyl group is axial, the two groups are positioned on the same face of the cyclohexane ring, potentially allowing for the formation of a stabilizing hydrogen bond. This interaction could increase the population of a conformer that might otherwise be less favored based on sterics alone. rsc.org The strength of such a hydrogen bond would depend on the O-H···N distance and angle. nih.gov
Hyperconjugation is another critical stereoelectronic effect. This involves the delocalization of electron density from a filled bonding orbital (e.g., a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital (σ). These interactions are stabilizing, and their strength is maximized when the interacting orbitals are anti-periplanar (aligned in a 180° dihedral angle). For example, the stability of the diequatorial conformer of the trans-isomer is not only due to reduced steric strain but also to favorable hyperconjugative interactions between axial C-H σ bonds and the C-C σ orbitals of the ring backbone. The presence of the electronegative oxygen and the thiazole ring modifies the energies of the relevant orbitals, fine-tuning the impact of these hyperconjugative effects. imperial.ac.ukrsc.org
Mechanistic Organic Chemistry Studies Involving 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Elucidation of Reaction Mechanisms for the Formation of 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol
The formation of this compound can be envisioned through several synthetic routes, each with a distinct reaction mechanism. A plausible and common approach involves the nucleophilic addition of a thiazole-derived organometallic reagent to cyclohexanone (B45756), followed by protonation.
One of the most direct methods for constructing the carbon-carbon bond between the thiazole (B1198619) and cyclohexane (B81311) rings is the Grignard reaction. In this scenario, 4-bromothiazole (B1332970) would first be treated with magnesium metal to form the corresponding Grignard reagent, 4-thiazolylmagnesium bromide. This organometallic species then acts as a potent nucleophile. The reaction mechanism proceeds as follows:
Formation of the Grignard Reagent:
4-Bromothiazole + Mg -> 4-Thiazolylmagnesium bromide
This step involves an electron transfer from magnesium to the carbon-bromine bond, leading to the formation of the highly polarized carbon-magnesium bond.
Nucleophilic Addition to Cyclohexanone:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.
This results in the formation of a magnesium alkoxide intermediate, with a new carbon-carbon bond connecting the thiazole and cyclohexane rings.
Protonation:
The reaction mixture is quenched with a mild acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the magnesium alkoxide.
This final step yields the desired product, this compound.
An alternative mechanistic pathway could involve the use of an organolithium reagent, such as 4-lithiothiazole, which would be generated by treating 4-halothiazole with an organolithium base like n-butyllithium. The subsequent nucleophilic addition to cyclohexanone would proceed in a similar fashion to the Grignard reaction.
The stereochemical outcome of this reaction is also of mechanistic interest. The nucleophilic addition to the prochiral carbonyl group of cyclohexanone results in the formation of a new stereocenter at the hydroxyl-bearing carbon. In the absence of a chiral catalyst or auxiliary, the reaction will typically produce a racemic mixture of the cis and trans diastereomers. The ratio of these diastereomers can be influenced by steric hindrance and the reaction conditions.
Reactivity Profiles of the Hydroxyl and Thiazole Moieties in this compound
The chemical behavior of this compound is dictated by the reactivity of its two key functional groups: the secondary hydroxyl group on the cyclohexane ring and the heterocyclic thiazole ring.
Reactivity of the Hydroxyl Group:
The hydroxyl group is a versatile functional handle that can undergo a variety of transformations. These reactions are fundamental in organic synthesis and allow for the further functionalization of the molecule.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1,3-thiazol-4-yl)cyclohexan-1-one, using a range of oxidizing agents. The choice of oxidant can influence the selectivity and efficiency of the reaction. For instance, milder reagents like pyridinium (B92312) chlorochromate (PCC) are often used to avoid over-oxidation.
Esterification and Etherification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, it can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.
Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be activated to facilitate nucleophilic substitution. This is often achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can lead to the displacement of the activated hydroxyl group.
Reactivity of the Thiazole Moiety:
The thiazole ring is an aromatic heterocycle with distinct reactivity patterns. nih.gov The presence of both a nitrogen and a sulfur atom influences the electron distribution within the ring, making certain positions susceptible to specific types of reactions.
Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, substitution can occur, typically at the C5 position, which is the most electron-rich carbon.
Deprotonation and Functionalization: The proton at the C2 position of the thiazole ring is relatively acidic and can be removed by a strong base to form a thiazol-2-yl anion. This nucleophilic species can then react with various electrophiles, allowing for functionalization at this position.
N-Alkylation: The lone pair of electrons on the nitrogen atom can act as a nucleophile, leading to N-alkylation when treated with an alkyl halide. This results in the formation of a thiazolium salt.
The interplay between the hydroxyl and thiazole moieties can also lead to intramolecular reactions under certain conditions, although these are generally less common.
Kinetic and Thermodynamic Aspects of Chemical Transformations Undergone by this compound
The principles of kinetics and thermodynamics are crucial for understanding and controlling the outcomes of reactions involving this compound. These concepts are particularly relevant in reactions where multiple products can be formed, such as in elimination reactions or rearrangements.
A classic example is the acid-catalyzed dehydration of the alcohol. This reaction can potentially lead to a mixture of isomeric alkenes. The distribution of these products is often dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control. youtube.com
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. youtube.com This often corresponds to the product formed via the lowest energy transition state. In the dehydration of this compound, the kinetically favored product might be the less substituted alkene, formed by the removal of a more accessible proton.
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the major product is the most stable one. youtube.com This is because at higher temperatures, the system has enough energy to overcome the activation barriers for all possible pathways, and the product distribution reflects the relative thermodynamic stabilities of the products. In this case, the more substituted and therefore more stable alkene (Zaitsev's rule) would be the predominant product.
The following table illustrates a hypothetical product distribution for the dehydration of this compound under kinetic and thermodynamic control:
| Reaction Condition | Major Product | Minor Product | Rationale |
| Low Temperature (Kinetic Control) | 3-(1,3-Thiazol-4-yl)cyclohex-1-ene | 1-(1,3-Thiazol-4-yl)cyclohex-1-ene | Lower activation energy for proton removal from the less hindered position. |
| High Temperature (Thermodynamic Control) | 1-(1,3-Thiazol-4-yl)cyclohex-1-ene | 3-(1,3-Thiazol-4-yl)cyclohex-1-ene | Formation of the more substituted and thermodynamically more stable double bond. |
Catalytic Transformations of this compound
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both metal-based catalysts and organocatalysts can be employed to modify and functionalize this compound in various ways.
Metal-Catalyzed Modifications and Functionalizations
Metal catalysts are widely used to facilitate a broad range of organic reactions. In the context of this compound, metal catalysis could be employed for cross-coupling reactions, hydrogenations, and oxidations.
Cross-Coupling Reactions: If a halogen atom is present on the thiazole ring (e.g., a bromo or iodo substituent), it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the thiazole moiety.
Hydrogenation: The thiazole ring can be hydrogenated under certain conditions using catalysts like Raney nickel or platinum oxide. This would result in the formation of a thiazolidine (B150603) ring. The stereochemistry of the hydrogenation would be influenced by the catalyst and the existing stereochemistry of the cyclohexanol (B46403) ring.
Oxidation: Selective oxidation of the secondary alcohol to a ketone can be achieved using various metal-based catalysts, such as those based on chromium, manganese, or ruthenium.
The following table provides hypothetical examples of metal-catalyzed reactions of a derivative of this compound:
| Starting Material | Catalyst | Reagent | Product |
| 2-(2-Bromo-1,3-thiazol-4-yl)cyclohexan-1-ol | Pd(PPh₃)₄ | Phenylboronic acid, base | 2-(2-Phenyl-1,3-thiazol-4-yl)cyclohexan-1-ol |
| This compound | Raney Ni | H₂ (high pressure) | 2-(1,3-Thiazolidin-4-yl)cyclohexan-1-ol |
| This compound | RuO₂ | NaIO₄ | 2-(1,3-Thiazol-4-yl)cyclohexan-1-one |
Organocatalytic Transformations and Stereoselective Reactions
Organocatalysis has emerged as a powerful alternative to metal catalysis, often offering milder reaction conditions and avoiding the use of toxic metals. mdpi.com For this compound, organocatalysis could be particularly useful for stereoselective reactions.
Kinetic Resolution: The racemic mixture of this compound can be resolved using a chiral organocatalyst. For example, a chiral acyl-transfer catalyst could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Asymmetric Desymmetrization: If the starting material was a meso-compound, a chiral organocatalyst could be used to achieve an asymmetric desymmetrization, leading to a single enantiomer of the product.
Stereoselective Reductions: The corresponding ketone, 2-(1,3-thiazol-4-yl)cyclohexan-1-one, could be reduced to the alcohol using a chiral organocatalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to favor the formation of one enantiomer of the alcohol.
The following table illustrates a hypothetical organocatalytic kinetic resolution of this compound:
| Substrate | Catalyst | Reagent | Products |
| (±)-2-(1,3-Thiazol-4-yl)cyclohexan-1-ol | Chiral DMAP derivative | Acetic anhydride (B1165640) | (R)-2-(1,3-Thiazol-4-yl)cyclohexyl acetate (B1210297) + (S)-2-(1,3-Thiazol-4-yl)cyclohexan-1-ol |
Solvent Effects and Reaction Pathway Modulations on the Reactivity and Selectivity of this compound Reactions
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanistic pathway of a chemical reaction. This is due to the ability of solvent molecules to stabilize or destabilize reactants, intermediates, and transition states through various intermolecular interactions.
Polarity Effects: For reactions that involve the formation of charged intermediates, such as SN1 reactions, polar protic solvents (e.g., water, ethanol) are generally favored as they can effectively solvate both the carbocation and the leaving group. In contrast, SN2 reactions, which proceed through a less polar transition state, are often faster in polar aprotic solvents (e.g., acetone, DMSO).
Hydrogen Bonding: Solvents capable of hydrogen bonding can significantly influence the reactivity of the hydroxyl group. For example, in a hydrogen-bonding solvent, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which can affect its nucleophilicity and acidity.
Solvent Cages: In some cases, solvent molecules can form a "cage" around the reactants, which can influence the stereochemical outcome of a reaction by restricting the approach of the reagents.
The following table provides a hypothetical example of how solvent choice could modulate the selectivity of a reaction involving this compound:
| Reaction | Solvent | Predominant Product | Rationale |
| Substitution with NaBr | Ethanol (Polar Protic) | Elimination Product (Alkene) | The protic solvent can stabilize the carbocation intermediate, favoring elimination. |
| Substitution with NaBr | Acetone (Polar Aprotic) | Substitution Product (Bromide) | The aprotic solvent does not solvate the nucleophile as strongly, increasing its reactivity and favoring substitution. |
Strategic Derivatization and Analogue Synthesis of 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Functionalization of the Hydroxyl Group in 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol
The secondary alcohol functionality is a versatile handle for a multitude of chemical transformations, allowing for the introduction of a wide range of functional groups.
Esterification, Etherification, and Amidation Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers, which can significantly alter the molecule's lipophilicity and pharmacokinetic profile.
Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or through acid catalysis (Fischer esterification). These reactions introduce an acyl group, yielding the corresponding ester.
Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether linkage.
Amidation of the this compound scaffold is an indirect process. It typically requires initial transformation of the hydroxyl group. One common strategy involves oxidizing the alcohol to a ketone and then further to a carboxylic acid (via ring-opening, if applicable) which can then be coupled with an amine to form an amide. A more direct, albeit complex, route is the Ritter reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to yield an N-alkyl amide after hydrolysis.
Table 1: Representative Functionalization Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Acyl Chloride, Pyridine | Ester |
Oxidation and Reduction Pathways of the Alcohol Functionality
The oxidation state of the carbon bearing the hydroxyl group can be modulated to access ketones or to remove the hydroxyl functionality altogether.
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-(1,3-Thiazol-4-yl)cyclohexan-1-one. wikipedia.org This transformation is fundamental as the resulting ketone is a key intermediate for numerous other modifications. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction scale. wikipedia.orgorganic-chemistry.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective, while harsher conditions using chromic acid (Jones oxidation) can also be used, provided the thiazole (B1198619) ring is stable to strong acid and oxidation. libretexts.org
Reduction of the alcohol functionality, referring to its complete removal (deoxygenation), is a more challenging transformation. A classic method is the Barton-McCombie deoxygenation. This two-step process involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a hydrogen atom source (such as tributyltin hydride) to reductively cleave the C-O bond.
Table 2: Oxidation and Reduction of the Alcohol
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | 2-(1,3-Thiazol-4-yl)cyclohexan-1-one |
Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group
Direct nucleophilic substitution of the hydroxyl group is inefficient because hydroxide (B78521) is a poor leaving group. utexas.edu Therefore, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.
Once the leaving group is installed, a wide array of nucleophiles can be used to displace it. libretexts.org This reaction typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon center. youtube.com This allows for the controlled introduction of various functionalities, including azides, nitriles, and thiols, which can serve as handles for further derivatization.
Modifications of the Cyclohexanol (B46403) Ring System
Ring Expansion, Contraction, and Opening Strategies
Modifications to the size of the cyclohexane (B81311) ring can lead to novel scaffolds with distinct conformational properties.
Ring expansion can be achieved through several methods, often starting from the ketone derivative, 2-(1,3-Thiazol-4-yl)cyclohexan-1-one. The Tiffeneau-Demjanov rearrangement, for example, involves the formation of a cyanohydrin, its reduction to an amino alcohol, and subsequent diazotization with nitrous acid to induce a one-carbon ring expansion to a cycloheptanone.
Ring contraction is also a valuable strategy. The Favorskii rearrangement of an α-halo ketone derivative of 2-(1,3-Thiazol-4-yl)cyclohexan-1-one can produce a cyclopentane (B165970) carboxylic acid derivative. chemistrysteps.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is opened by a nucleophile (e.g., hydroxide) to yield the contracted ring system. chemistrysteps.com Some thiazole-containing spiro-cyclohexane systems have also been shown to undergo ring contraction under thermal conditions. beilstein-journals.org
Ring opening of the cyclohexanol ring is a more drastic modification, typically achieved through oxidative cleavage. For this to occur, a second hydroxyl group must be introduced adjacent to the first, creating a 1,2-diol. This can be accomplished by oxidizing the ketone (2-(1,3-Thiazol-4-yl)cyclohexan-1-one) at the alpha-position, followed by reduction. The resulting 1,2-diol can then be cleaved using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) to yield a linear dicarbonyl compound.
Introduction of Additional Stereocenters on the Cyclohexane Ring
Creating new stereocenters on the cyclohexane ring is a key strategy for exploring the three-dimensional pharmacophore of the molecule. The existing stereochemistry of this compound can be used to direct the stereochemical outcome of subsequent reactions.
One approach is the stereoselective reduction of the enone that can be formed from the parent ketone. For instance, α,β-unsaturation can be introduced, and subsequent reduction of the ketone can be directed by the existing thiazole group to favor the formation of a specific diastereomer.
Alternatively, the hydroxyl group itself can direct the stereoselective epoxidation of an adjacent double bond. The resulting epoxide, with a defined stereochemistry, can then be opened by various nucleophiles to install new functional groups with controlled stereochemistry at two adjacent carbon atoms. Directed hydroxylations using reagents like potassium permanganate (B83412) under controlled conditions can also be used to create new diol stereocenters, guided by the steric and electronic influence of the existing substituents.
Substitution and Functionalization of the Cyclohexane Scaffold
The cyclohexane ring of this compound offers multiple positions for substitution and functionalization, which can significantly influence the molecule's physicochemical properties and biological activity.
Recent advancements in C-H functionalization provide powerful tools for the direct modification of saturated carbocycles like cyclohexane. nih.gov For instance, palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids has been reported, demonstrating the feasibility of introducing aryl groups at specific positions on the cyclohexane ring. nih.gov This methodology could potentially be adapted to introduce substituents at the γ-position of the cyclohexane ring relative to a directing group. The regioselectivity of such reactions is often guided by the directing group and the ligand used in the catalytic system.
The table below summarizes potential modifications to the cyclohexane scaffold and the expected outcomes.
| Modification Site | Type of Reaction | Potential New Functional Group | Expected Outcome |
| C-H bonds | C-H Activation/Arylation | Aryl groups | Altered steric bulk and electronic properties |
| Hydroxyl group | Esterification | Ester | Increased lipophilicity |
| Hydroxyl group | Etherification | Ether | Modified hydrogen bonding capability |
| Hydroxyl group | Oxidation followed by reductive amination | Amine | Introduction of a basic center |
Chemical Modifications of the 1,3-Thiazole Heterocycle
The 1,3-thiazole ring is a key pharmacophore in many biologically active compounds and presents several avenues for chemical modification. nih.gov The reactivity of the thiazole ring is influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. pharmaguideline.comijper.org
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron density of the thiazole ring dictates the position of electrophilic attack. The C5 position is generally the most susceptible to electrophilic substitution due to its higher electron density. pharmaguideline.comwikipedia.org Halogenation, nitration, and sulfonation reactions typically occur at this position, especially when an electron-donating group is present at the C2 position. pharmaguideline.com Mercuration of the thiazole ring can also be achieved, with a preference for the C5, C4, and C2 positions in that order. pharmaguideline.com
Nucleophilic Attack and Addition Reactions on the Thiazole Ring
The C2 position of the thiazole ring is electron-deficient and therefore prone to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com Strong nucleophiles can displace leaving groups, such as halogens, from the C2, C4, or C5 positions. nih.gov Organolithium compounds can deprotonate the C2 position, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com
Metalation and Cross-Coupling Reactions at Thiazole Positions
Metalation of the thiazole ring, particularly at the C2 position using organolithium reagents, provides a versatile handle for introducing a wide range of substituents through cross-coupling reactions. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions of the thiazole ring. These reactions allow for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the chemical diversity of the synthesized analogues.
The following table outlines potential chemical modifications of the 1,3-thiazole heterocycle.
| Reaction Type | Position(s) | Reagents | Potential Substituents |
| Electrophilic Substitution | C5 | Halogens, Nitrating agents, Sulfonating agents | Halogen, Nitro, Sulfonic acid |
| Nucleophilic Substitution | C2, C4, C5 | Strong nucleophiles | Various nucleophilic groups |
| Metalation | C2 | Organolithium reagents | Functional groups via subsequent reactions |
| Cross-Coupling | Various | Palladium catalysts, Boronic acids, etc. | Aryl, Alkyl, Alkynyl groups |
Synthesis of Hybrid Molecules Incorporating the this compound Core
The synthesis of hybrid molecules involves combining the this compound core with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. mdpi.comnih.gov This strategy often aims to target multiple biological pathways or to improve the pharmacokinetic properties of the parent compound.
One approach is to link the core structure to another heterocyclic system, such as a 1,3,4-thiadiazole, 1,2,3-triazole, or quinazoline, through a suitable linker. mdpi.comnih.govmdpi.comresearchgate.net The choice of the linker and the second pharmacophore is crucial and is typically guided by the desired therapeutic target. For example, the hydroxyl group of the cyclohexanol moiety or a functional group introduced on the thiazole ring can serve as an attachment point for the linker.
The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, the core molecule could be functionalized with a reactive group, such as a carboxylic acid or an amine, which can then be coupled with a complementary functional group on the second pharmacophore using standard coupling chemistries like amide bond formation. mdpi.com
The table below provides examples of potential hybrid molecules and the synthetic strategies for their creation.
| Second Pharmacophore | Linker Type | Coupling Chemistry | Potential Therapeutic Area |
| 1,3,4-Thiadiazole | Amide | Amide bond formation | Antimicrobial, Anticancer |
| 1,2,3-Triazole | Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | Antiviral, Anticancer |
| Quinazoline | Ether | Williamson ether synthesis | Various |
Advanced Spectroscopic and Crystallographic Analyses of 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 2-(1,3-thiazol-4-yl)cyclohexan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to establish connectivity and stereochemistry.
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the relative stereochemistry of the substituents on the cyclohexanol (B46403) ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between the proton on C1 and the adjacent protons on C2 and C6 of the cyclohexyl ring. Similarly, the proton on C2 would show correlations to the C1 proton and the methylene (B1212753) protons at C3. This allows for the tracing of the entire spin system within the cyclohexyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is essential for assigning the carbon signals of the cyclohexanol ring and the thiazole (B1198619) ring to their attached protons. For instance, the signal of the C1 proton will correlate with the C1 carbon signal, and the thiazole proton signals (H2 and H5) will correlate with their respective carbon atoms (C2' and C5').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the thiazole ring to the cyclohexanol ring. A key correlation would be observed between the proton at C2 of the cyclohexyl ring and the C4' carbon of the thiazole ring, confirming their connectivity. Other important HMBC correlations would link the thiazole protons to the carbons within the thiazole ring, and the cyclohexyl protons to neighboring carbons in the ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining the stereochemistry. The relative orientation of the hydroxyl group and the thiazole substituent (cis or trans) can be determined by observing NOE/ROE cross-peaks. For example, in a cis-isomer, a NOE would be expected between the proton at C1 and the proton at C2. In a trans-isomer, NOEs would be observed between the axial proton at C1 and the axial protons at C3 and C5, and between the equatorial proton at C1 and the equatorial protons at C2 and C6. The analysis of these spatial correlations allows for the definitive assignment of the diastereomers. acdlabs.comresearchgate.net
A representative set of predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound is presented in the tables below. These predictions are based on established substituent effects on cyclohexanol and thiazole rings. chemicalbook.comucl.ac.ukspectrabase.comorganicchemistrydata.orgchemistrysteps.com
Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Shift (cis) | Predicted Shift (trans) | Multiplicity |
|---|---|---|---|
| H-1 | ~3.8 | ~4.2 | m |
| H-2 | ~3.1 | ~2.8 | m |
| H-3ax | ~1.3 | ~1.4 | m |
| H-3eq | ~1.9 | ~2.0 | m |
| H-4ax | ~1.2 | ~1.3 | m |
| H-4eq | ~1.8 | ~1.9 | m |
| H-5ax | ~1.3 | ~1.4 | m |
| H-5eq | ~1.9 | ~2.0 | m |
| H-6ax | ~1.4 | ~1.5 | m |
| H-6eq | ~2.1 | ~2.2 | m |
| H-2' (Thiazole) | ~8.9 | ~8.9 | d |
| H-5' (Thiazole) | ~7.5 | ~7.5 | d |
| OH | Variable | Variable | s (br) |
| Carbon | Predicted Shift (cis) | Predicted Shift (trans) |
|---|---|---|
| C-1 | ~72 | ~68 |
| C-2 | ~48 | ~50 |
| C-3 | ~32 | ~34 |
| C-4 | ~25 | ~25 |
| C-5 | ~24 | ~24 |
| C-6 | ~30 | ~32 |
| C-2' (Thiazole) | ~153 | ~153 |
| C-4' (Thiazole) | ~148 | ~148 |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision.
For this compound, qNMR can be employed to:
Determine the purity of the final synthesized product. A suitable internal standard, such as maleic anhydride (B1165640) or dimethyl sulfone, with a known chemical shift that does not overlap with any of the analyte's signals, would be used.
Monitor the progress of the synthesis reaction. By taking aliquots from the reaction mixture at different time points and analyzing them by qNMR, the consumption of starting materials and the formation of the product can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Quantify the ratio of diastereomers in a mixture. By carefully selecting non-overlapping signals for each diastereomer, the relative integration of these signals provides a direct measure of their ratio.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. The expected exact mass can be calculated from the chemical formula C₉H₁₃NOS.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. rsc.orgsapub.org
For this compound, key fragmentation pathways are predicted to involve:
Loss of a water molecule from the cyclohexanol ring, a common fragmentation for alcohols. acs.orgnist.gov
Cleavage of the C-C bond between the cyclohexyl and thiazole rings.
Fragmentation of the thiazole ring , which typically involves the loss of small molecules like HCN or HCS. researchgate.net
Ring-opening and subsequent fragmentation of the cyclohexyl moiety. docbrown.inforeddit.com
Predicted HRMS Fragmentation Pattern for this compound
| m/z (Predicted) | Possible Fragment |
|---|---|
| [M+H]⁺ | C₉H₁₄NOS⁺ |
| [M+H-H₂O]⁺ | C₉H₁₂NS⁺ |
| [C₄H₄NS]⁺ | Thiazole ring fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
For this compound, the following characteristic vibrational bands are expected:
O-H stretch: A broad and strong absorption in the IR spectrum around 3300-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orghardmantrust.org.ukquora.comlibretexts.org
C-H stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the cyclohexyl ring and above 3000 cm⁻¹ for the sp² C-H bonds of the thiazole ring. researchgate.net
C=N and C=C stretches: Vibrations associated with the thiazole ring are expected in the 1500-1600 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com
C-O stretch: A strong band in the IR spectrum around 1050-1150 cm⁻¹ corresponding to the C-O bond of the secondary alcohol. libretexts.orghardmantrust.org.uk
C-S stretch: Vibrations involving the C-S bond of the thiazole ring are typically observed in the 600-800 cm⁻¹ region in both IR and Raman spectra. scialert.netresearchgate.net
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiazole ring, which may be weak or absent in the IR spectrum. rsc.orgresearchgate.net
Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3300-3600 (broad, strong) | Weak |
| Aromatic C-H stretch | 3050-3150 (medium) | 3050-3150 (strong) |
| Aliphatic C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| C=N/C=C stretch (thiazole) | 1500-1600 (medium) | 1500-1600 (medium) |
| C-O stretch | 1050-1150 (strong) | Weak |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Absolute Configuration Determination
When a suitable single crystal of this compound or one of its derivatives can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of:
Bond lengths and angles: Providing an exact geometric description of the molecule in the solid state.
Conformation: Revealing the preferred chair conformation of the cyclohexyl ring and the relative orientation of the substituents.
Intermolecular interactions: Identifying hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.
Absolute configuration: For chiral molecules, when a heavy atom is present or by using specific crystallographic techniques, the absolute stereochemistry (R/S configuration) at the chiral centers can be unambiguously determined.
The crystallographic data would provide the ultimate confirmation of the structural and stereochemical assignments made based on spectroscopic methods.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Maleic anhydride |
Advanced Chiroptical Methods (VCD, ECD) for Solution-Phase Stereochemical Assignment and Conformational Studies
Advanced chiroptical methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have emerged as powerful, non-invasive tools for the unambiguous determination of the absolute configuration and the detailed study of conformational equilibria of chiral molecules in solution. wikipedia.orgbruker.comnih.gov These techniques are particularly valuable for complex molecules like this compound and its derivatives, where the presence of multiple chiral centers and conformational flexibility can complicate stereochemical assignment by other means. researchgate.netmdpi.com
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com This technique is highly sensitive to the three-dimensional arrangement of atoms and functional groups, providing a unique fingerprint of a molecule's stereochemistry. wikipedia.org For the stereochemical analysis of this compound, VCD is instrumental. By comparing the experimentally measured VCD spectrum with quantum chemical predictions for different possible stereoisomers, the absolute configuration can be definitively assigned. nih.govresearchgate.net The reliability of this assignment is enhanced by considering various possible conformations of the cyclohexanol ring and the orientation of the thiazole substituent.
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides complementary information. encyclopedia.pub The electronic transitions of the thiazole chromophore in this compound and its derivatives give rise to characteristic ECD spectra. researchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophore and its surrounding chiral environment. encyclopedia.pub Similar to VCD, the comparison of experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT) for various stereoisomers and conformers allows for the determination of the absolute configuration. nih.govnih.gov
The combination of VCD and ECD offers a particularly robust approach to stereochemical and conformational analysis. researchgate.net While ECD primarily probes the electronic environment of chromophores, VCD provides detailed information about the entire molecular framework. wikipedia.orgencyclopedia.pub This synergy is especially powerful for flexible molecules where multiple conformers may coexist in solution. By analyzing both VCD and ECD data, a more complete picture of the conformational landscape and the dominant solution-state structures can be obtained. researchgate.net
For instance, in the analysis of a specific diastereomer of a 2-(thiazolyl)cyclohexanol derivative, researchers might obtain the experimental VCD and ECD spectra. These are then compared against the Boltzmann-averaged spectra calculated for all possible low-energy conformers of the candidate stereoisomers. The stereoisomer whose calculated spectra show the best agreement with the experimental data is then assigned as the correct one. This integrated approach significantly increases the confidence in the stereochemical assignment.
Table 1: Chiroptical Data for a Hypothetical Diastereomer of a 2-(Thiazolyl)cyclohexanol Derivative
| Technique | Wavelength/Wavenumber | Experimental Signal (Δε or ΔA) | Calculated Signal (Δε or ΔA) for Isomer A | Calculated Signal (Δε or ΔA) for Isomer B |
| ECD | 210 nm | +5.2 | +5.5 | -4.8 |
| ECD | 245 nm | -2.8 | -3.0 | +2.5 |
| VCD | 1050 cm⁻¹ | +1.5 x 10⁻⁴ | +1.7 x 10⁻⁴ | -1.6 x 10⁻⁴ |
| VCD | 1280 cm⁻¹ | -0.8 x 10⁻⁴ | -0.9 x 10⁻⁴ | +0.85 x 10⁻⁴ |
Computational Chemistry and Theoretical Investigations of 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and potential reactivity of 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol. These computational methods model the electron density to derive the molecule's properties.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis is fundamental to understanding the chemical behavior of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich thiazole (B1198619) ring, specifically the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed more across the thiazole ring's carbon atoms, suggesting these sites are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Table 1: Hypothetical Molecular Orbital Energies and Properties for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Table 2: Hypothetical NBO Charge Distribution on Key Atoms
| Atom | NBO Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| N (thiazole) | -0.50 |
| S (thiazole) | -0.10 |
| C4 (thiazole) | +0.20 |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. For this compound, the MEP map would highlight regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
The most negative potential is anticipated around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole ring, making these sites attractive for electrophiles and hydrogen bond donors. The region around the hydroxyl hydrogen would show a strong positive potential, indicating its role as a hydrogen bond donor. The thiazole ring itself would display a complex potential landscape, with the sulfur atom also contributing to a region of moderate negative potential.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. These simulations can reveal the accessible conformations of the molecule and how it interacts with a solvent environment.
The cyclohexanol (B46403) ring can exist in various chair and boat conformations. MD simulations can determine the relative energies and populations of these conformers. The orientation of the thiazole substituent (axial vs. equatorial) and the hydroxyl group will significantly influence the conformational preference.
When placed in a solvent, such as water, MD simulations can model the explicit interactions between the solute and solvent molecules. The simulations would show the formation of hydrogen bonds between the hydroxyl group of the cyclohexanol and water molecules, as well as between the nitrogen and sulfur atoms of the thiazole ring and water. The analysis of the radial distribution function from these simulations provides a statistical picture of the solvent structure around the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Correlation
Computational methods can predict spectroscopic data that can be correlated with experimental results to confirm the molecule's structure.
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govnmrdb.org These predictions are valuable for assigning the signals in an experimental NMR spectrum. For instance, the proton of the hydroxyl group is expected to have a chemical shift that is sensitive to solvent and concentration due to hydrogen bonding. The protons on the thiazole ring will have distinct chemical shifts influenced by the ring's aromaticity and the electronegativity of the nitrogen and sulfur atoms.
Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra. The characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the cyclohexyl ring, and various stretching and bending modes of the thiazole ring.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| CH-OH | 4.10 | 72.5 |
| Thiazole-H5 | 7.20 | 115.0 |
| Thiazole-H2 | 8.80 | 152.0 |
| Cyclohexyl-CH₂ (avg) | 1.20-2.00 | 24.0-35.0 |
Table 4: Hypothetical Predicted Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency |
| O-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch (Thiazole) | 1580 |
| C-S Stretch (Thiazole) | 850 |
Theoretical Studies of Intermolecular Interactions, Hydrogen Bonding, and Self-Assembly (Non-Biological Context)
Theoretical methods can be used to investigate how molecules of this compound interact with each other. The primary intermolecular interaction is expected to be hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (through its hydrogen) and an acceptor (through its oxygen). The nitrogen atom in the thiazole ring is also a strong hydrogen bond acceptor.
These interactions can lead to the formation of dimers or larger clusters in the solid state or in non-polar solvents. Computational studies can model the geometry and binding energy of these aggregates. For example, a common hydrogen bonding motif might involve the hydroxyl group of one molecule donating a hydrogen bond to the thiazole nitrogen of a neighboring molecule. The stability of such self-assembled structures can be evaluated through binding energy calculations.
Reaction Pathway Prediction and Transition State Modeling for Mechanistic Understanding
Computational chemistry can be employed to explore the potential reaction pathways for the synthesis or transformation of this compound. For instance, the reduction of the corresponding ketone, 2-(1,3-thiazol-4-yl)cyclohexan-1-one, to the alcohol can be modeled.
By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. Transition state theory can then be used to predict the reaction rates. The geometry of the transition state provides crucial information about the reaction mechanism. For example, in the reduction of the ketone, modeling can determine whether the reducing agent attacks from the axial or equatorial face of the cyclohexanone (B45756) ring, leading to different stereoisomers of the alcohol product. These types of studies are instrumental in understanding and predicting the stereoselectivity of such reactions. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, and its mechanism can also be investigated computationally. youtube.com
Exploration of Non Biological Applications and Material Science Potential of 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol
Precursor in the Synthesis of Advanced Organic Materials
The bifunctional nature of 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol, containing both a hydroxyl group and a thiazole (B1198619) ring, makes it a candidate for the synthesis of specialized polymers and materials with tailored properties.
Monomers and Cross-linking Agents for Polymer Synthesis
The hydroxyl group of this compound allows it to act as a monomer in the formation of polyesters and polyurethanes through reactions with diacids or diisocyanates, respectively. The rigid thiazole and cyclohexyl groups would be incorporated into the polymer backbone, potentially enhancing thermal stability and modifying the mechanical properties of the resulting material. Furthermore, the nitrogen atom in the thiazole ring could serve as a site for further chemical modification or as a point of interaction for creating supramolecular polymer assemblies.
The presence of a single hydroxyl group suggests its use as a chain terminator to control molecular weight in polymerization reactions. However, if the hydroxyl group were to be converted to a more reactive functional group, or if a diol derivative were synthesized, it could serve as a cross-linking agent to create thermosetting polymers with increased rigidity and solvent resistance.
Components in Liquid Crystalline Systems
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules that form liquid crystalline phases, known as mesogens, often possess a rigid core and flexible terminal groups. The rigid thiazole-cyclohexyl unit of this compound could potentially serve as such a rigid core.
By attaching a flexible alkyl chain to the hydroxyl group, it is conceivable that derivatives of this compound could exhibit liquid crystalline behavior. The polar thiazole ring might contribute to the formation of specific intermolecular interactions, influencing the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.
Building Blocks for Optoelectronic and Photonic Materials
Thiazole-containing compounds are known to be components of some organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their electron-deficient nature, which can facilitate electron transport. While this compound itself is not a conjugated system, it could be chemically modified to be incorporated into larger conjugated structures. For instance, the thiazole ring could be functionalized to extend the π-conjugation, a key requirement for organic materials used in optoelectronics.
The cyclohexanol (B46403) portion of the molecule could be used to attach the thiazole chromophore to a polymer backbone or to influence the solubility and processing characteristics of the final material. The development of such materials would require synthetic modification to enhance the electronic communication within the molecule and between molecules in a solid-state device.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis (Non-Biological Systems)
The nitrogen and sulfur atoms in the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes, which can have applications in catalysis.
Design of Chiral Ligands for Asymmetric Synthesis Applications
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the production of pharmaceuticals and fine chemicals. A key approach in this field is the use of chiral metal complexes as catalysts, where the chirality is often derived from the organic ligand.
This compound is a chiral molecule, existing as different stereoisomers due to the presence of two stereocenters on the cyclohexyl ring. By resolving these stereoisomers and using them as ligands, it is possible to create chiral metal complexes. These complexes could potentially catalyze a range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with the stereochemistry of the product being directed by the specific stereoisomer of the ligand used. The development of such catalysts is a significant area of modern chemical research. youtube.com
Ligand Scaffolds for Metal Complexation and Coordination Chemistry
The thiazole ring is a well-established coordinating group in transition metal chemistry. nih.govmdpi.com The nitrogen atom typically acts as a Lewis basic site to bind to a metal center. The sulfur atom can also participate in coordination, leading to different binding modes (e.g., monodentate, bidentate). The combination of the "soft" sulfur and "hard" nitrogen donor atoms makes thiazole ligands versatile for coordinating with a variety of metal ions. sid.irnih.gov
The synthesis of metal complexes with this compound would involve reacting the compound with a suitable metal salt. The resulting complexes could be studied for their structural and electronic properties, and their potential as catalysts in various chemical transformations could be explored. The cyclohexanol group could also influence the solubility and stability of these complexes. The study of such complexes contributes to the fundamental understanding of coordination chemistry. researchgate.net
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of this compound. The distinct structural features of the molecule allow for various modes of molecular recognition and self-assembly.
Host-Guest Chemistry and Complexation Studies
The thiazole ring in this compound can act as a versatile binding site in host-guest chemistry. The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. tandfonline.comresearchgate.netnih.gov Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions, which are crucial in the formation of host-guest complexes. acs.org
The cyclohexanol portion of the molecule introduces additional layers of complexity and potential for selectivity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling the formation of specific interactions with guest molecules that possess complementary functionalities. The stereochemistry of the hydroxyl group on the cyclohexane (B81311) ring can also impart chiral recognition capabilities to the host molecule.
Table 1: Potential Host-Guest Interactions of this compound
| Interacting Moiety of Host | Potential Guest Molecules | Type of Interaction |
| Thiazole Nitrogen/Sulfur | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Coordination Bonding |
| Thiazole Ring | Aromatic Compounds | π-π Stacking |
| Cyclohexanol -OH group | Anions, Carboxylic Acids | Hydrogen Bonding |
| Chiral Cyclohexanol | Enantiomeric Guests | Chiral Recognition |
Self-Assembling Systems and Nanostructure Formation
The amphiphilic nature of this compound, arising from the polar thiazole and hydroxyl groups and the nonpolar cyclohexane ring, suggests its potential to form self-assembling systems. In appropriate solvents, these molecules could aggregate to form micelles, vesicles, or other ordered nanostructures. The formation of such structures is driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. acs.org
The ability of thiazole derivatives to form ordered monolayers on surfaces further highlights the potential of this compound in the bottom-up fabrication of nanomaterials. acs.org The specific orientation of the molecules in these self-assembled systems could be controlled by modifying the substituents on the thiazole or cyclohexane rings, leading to materials with tailored properties.
Components in Non-Biological Sensor Technology and Chemo/Biosensors
Thiazole derivatives have been extensively investigated as components of chemosensors due to their ability to exhibit changes in their optical or electronic properties upon interaction with specific analytes. tandfonline.comresearchgate.netnih.gov The compound this compound could potentially be developed into a selective sensor for various species.
The thiazole ring can act as a recognition element for metal ions, leading to changes in the molecule's fluorescence or absorption spectrum. tandfonline.comresearchgate.netnih.gov The binding of a metal ion to the nitrogen or sulfur atoms can alter the electronic distribution within the thiazole ring, resulting in a detectable signal. The hydroxyl group on the cyclohexane ring could also participate in the binding event, enhancing the selectivity and sensitivity of the sensor.
Table 2: Hypothetical Sensing Properties of a this compound-based Chemosensor
| Analyte | Sensing Mechanism | Observable Change | Potential Application |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with Thiazole | Colorimetric/Fluorometric | Environmental Monitoring |
| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with -OH | Change in UV-Vis Spectrum | Industrial Process Control |
| Chiral Molecules | Diastereomeric complex formation | Circular Dichroism Signal | Enantioselective Sensing |
Use as Chemical Probes for Fundamental Organic Reaction Studies
The reactivity of the thiazole ring makes this compound a potential tool for studying organic reaction mechanisms. A key feature of the thiazole ring is the acidity of the proton at the C2 position. nih.govpharmaguideline.com This proton can be removed by a strong base to generate a nucleophilic carbanion, which can then react with various electrophiles. pharmaguideline.com
By incorporating the this compound moiety into a larger molecule, it could serve as a reactive handle or a "reporter" group. The progress of a reaction could be monitored by observing the transformation of the thiazole ring, for instance, through spectroscopic methods. The presence of the cyclohexanol group adds a stereochemical dimension that could be used to probe the stereoselectivity of reactions. Thiazole orange, a well-known fluorescent probe, exemplifies the utility of thiazole derivatives in sensing and probing molecular interactions. researchgate.net
Emerging Research Frontiers and Prospects for 2 1,3 Thiazol 4 Yl Cyclohexan 1 Ol Research
Integration with Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of complex molecules like 2-(1,3-Thiazol-4-yl)cyclohexan-1-ol. Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for hazardous reactions. uc.pt
For the synthesis of the this compound scaffold, a multi-step flow process could be envisioned. For instance, the formation of the thiazole (B1198619) ring, often involving the Hantzsch thiazole synthesis from an α-haloketone and a thioamide, can be performed in a heated flow coil, followed by in-line purification and subsequent reaction of the functionalized thiazole with a cyclohexanone (B45756) derivative in another reactor module. This sequential processing minimizes manual handling and the isolation of intermediates. uc.pt The development of such a continuous process would be a significant step towards the efficient and scalable production of these compounds for further investigation. mdpi.com
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited (heating mantles, bulk mixing) | Precise (active heating/cooling, efficient mixing) |
| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system for longer |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes |
| Product Purity | Variable, may require extensive purification | Often higher, leading to simplified workup |
| Throughput | Lower (e.g., grams/day) | Potentially higher (e.g., grams/hour) uc.pt |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
| Parameter | Traditional Approach (One-Factor-at-a-Time) | AI-Driven Approach (e.g., Bayesian Optimization) |
|---|---|---|
| Number of Experiments | High, often dozens of runs | Significantly lower, focused on informative experiments arxiv.org |
| Exploration of Interactions | Difficult to assess interactions between parameters | Effectively models and exploits complex parameter interactions |
| Time to Optimization | Weeks to months | Days to weeks |
| Likelihood of Finding Global Optimum | Lower, may get stuck in local optima | Higher, more efficient exploration of the parameter space |
| Data Requirement | Generates data but analysis is manual | Actively learns from each experiment to guide the next technologynetworks.comarxiv.org |
Sustainable and Environmentally Benign Synthesis of this compound Analogues
Green chemistry principles are increasingly integral to modern synthetic chemistry. bohrium.comresearchgate.net The synthesis of thiazole derivatives, including analogues of this compound, can benefit immensely from these approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net
Key strategies include the use of green solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), and the development of reusable, heterogeneous catalysts to replace stoichiometric reagents. bohrium.combepls.com For example, silica-supported acid catalysts or recyclable biocatalysts like chitosan (B1678972) have been effectively used in thiazole synthesis. bepls.commdpi.comnih.gov Furthermore, alternative energy sources such as microwave irradiation and ultrasonication can significantly shorten reaction times and improve yields compared to conventional heating. nih.govresearchgate.netnih.gov Adopting these methods for the synthesis of this compound analogues would not only reduce the environmental footprint but also align with the growing demand for sustainable chemical manufacturing. researchgate.net
Table 3: Green Chemistry Strategies for Thiazole Analogue Synthesis
| Strategy | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, PEG-400 bohrium.combepls.com | Reduced toxicity and environmental impact |
| Catalyst | Homogeneous acids/bases (e.g., Triethylamine) | Reusable solid catalysts (e.g., NiFe2O4, Chitosan) mdpi.comacs.org | Catalyst can be recovered and reused, less waste |
| Energy Source | Conventional reflux heating | Microwave irradiation, Ultrasound nih.govresearchgate.netnih.gov | Faster reaction times, lower energy consumption |
| Reaction Type | Multi-step with intermediate isolation | One-pot, multi-component reactions bepls.comacs.org | Increased atom economy and process efficiency |
Advanced Characterization Techniques for In Situ Reaction Monitoring and Real-Time Analysis
A deep understanding of reaction kinetics, mechanisms, and pathways is crucial for optimizing and controlling the synthesis of complex molecules. Process Analytical Technology (PAT), particularly in situ spectroscopic methods, allows for real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.commt.com
For the synthesis of this compound, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. researchgate.netnih.govmt.com For example, an in situ FTIR probe could track the disappearance of a carbonyl peak from a starting ketone and the appearance of characteristic thiazole ring vibrations, providing a continuous concentration profile of reactants, intermediates, and products over time. youtube.com This data is invaluable for determining reaction endpoints, identifying transient intermediates, and building robust kinetic models, ultimately leading to more efficient and reproducible synthetic processes. spectroscopyonline.comresearchgate.net
Table 4: Comparison of In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for Thiazole Synthesis | Limitations |
|---|---|---|---|
| ATR-FTIR | Functional group changes, concentration profiles mt.com | Excellent for tracking carbonyls, C=N, and C-S bonds. Robust and widely applicable. | Water can be a strong interferent. |
| Raman | Molecular vibrations, especially non-polar bonds | Complements FTIR. Good for C=C, C-S bonds. Less interference from water. | Can be affected by fluorescence. spectroscopyonline.com |
| NMR | Detailed structural information, quantification | Provides unambiguous structural data on intermediates and products. researchgate.netnih.gov | Lower sensitivity, higher equipment cost. |
| UV-Vis | Chromophore concentration | Useful for monitoring conjugated systems that may form during the reaction. | Less structural information compared to FTIR/Raman. researchgate.net |
Future Directions in Theoretical Modeling and Predictive Chemistry for Complex Organic Molecules
Theoretical and computational chemistry provides powerful tools to predict the properties and reactivity of molecules before they are ever synthesized in a lab. numberanalytics.com For complex organic molecules like this compound, methods such as Density Functional Theory (DFT) can be used to model molecular structures, predict spectroscopic signatures (e.g., NMR, IR), and calculate reactivity indices. miami.eduresearchgate.net This information can help rationalize reaction outcomes and guide the design of new analogues with desired electronic or steric properties.
The integration of machine learning with quantum chemistry is an exciting new frontier. scitechdaily.com ML models can be trained on large datasets of calculated molecular properties to make rapid and accurate predictions for new molecules, bypassing the need for time-consuming quantum calculations. numberanalytics.comacs.org This predictive power can be harnessed to screen virtual libraries of this compound analogues for specific properties relevant to medicinal chemistry or materials science, thereby prioritizing synthetic efforts on the most promising candidates.
Table 5: Predictive Capabilities of Theoretical and Computational Models
| Modeling Technique | Predicted Properties | Application to this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Geometric structure, reaction energies, IR/NMR spectra, electronic properties miami.eduresearchgate.net | Understanding stereochemistry, predicting reaction feasibility, correlating structure with activity. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding poses to biological targets | Investigating the flexibility of the cyclohexanol (B46403) ring, predicting interactions with proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Building models to predict the therapeutic potential of new analogues based on their structure. |
| Machine Learning (ML) Models | Molecular properties (solubility, reactivity), reaction outcomes, spectral prediction scitechdaily.comacs.org | High-throughput virtual screening, accelerating the discovery of molecules with desired properties. |
Q & A
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in thiazole-cyclohexanol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
